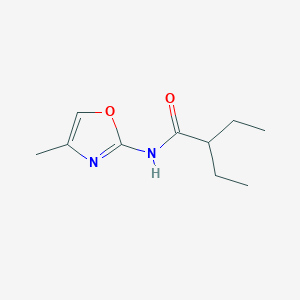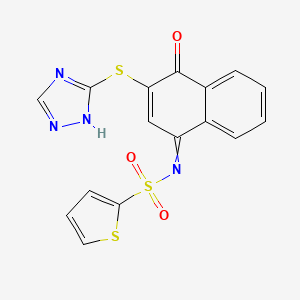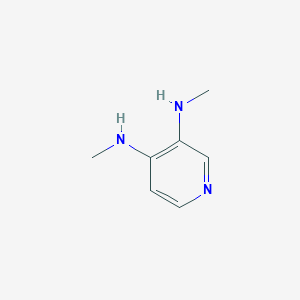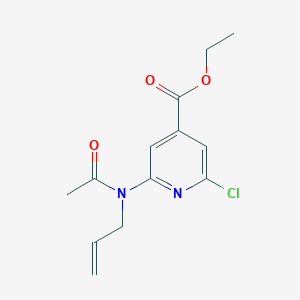
2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester
描述
2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyl-allyl-amino group, a chloro substituent, and an isonicotinic acid ethyl ester moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isonicotinic Acid Derivative: The starting material, 6-chloro-isonicotinic acid, is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form 6-chloro-isonicotinic acid ethyl ester.
Introduction of the Acetyl-Allyl-Amino Group: The ethyl ester is then reacted with acetyl-allyl-amine under controlled conditions. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro or other substituents.
Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.
科学研究应用
2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester involves its interaction with specific molecular targets. The acetyl-allyl-amino group may interact with enzymes or receptors, modulating their activity. The chloro substituent and isonicotinic acid moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(Acetyl-allyl-amino)-isonicotinic acid ethyl ester: Lacks the chloro substituent.
6-Chloro-isonicotinic acid ethyl ester: Lacks the acetyl-allyl-amino group.
2-(Allyl-amino)-6-chloro-isonicotinic acid ethyl ester: Lacks the acetyl group.
Uniqueness
2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester is unique due to the presence of both the acetyl-allyl-amino group and the chloro substituent, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for versatile chemical reactivity and a broad range of applications in scientific research.
属性
分子式 |
C13H15ClN2O3 |
|---|---|
分子量 |
282.72 g/mol |
IUPAC 名称 |
ethyl 2-[acetyl(prop-2-enyl)amino]-6-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C13H15ClN2O3/c1-4-6-16(9(3)17)12-8-10(7-11(14)15-12)13(18)19-5-2/h4,7-8H,1,5-6H2,2-3H3 |
InChI 键 |
ZNIYCGQYLDVSCX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=NC(=C1)Cl)N(CC=C)C(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
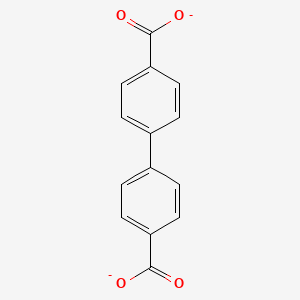
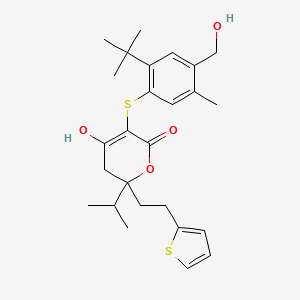
![Diethyl 5-((R)-2-((R)-5-(3-chlorophenyl)-2-oxooxazolidin-3-yl)propyl)benzo[d][1,3]dioxole-2,2-dicarboxylate](/img/structure/B8443899.png)
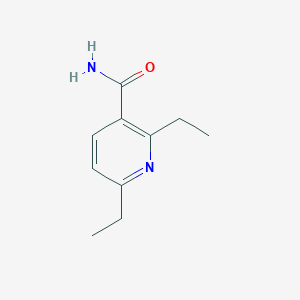
![[1,2,3]Thiadiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B8443915.png)



